molecular formula C12H21NO3 B7152837 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide

Cat. No.: B7152837
M. Wt: 227.30 g/mol
InChI Key: WNRKUHARORCQNH-UHFFFAOYSA-N
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Description

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclopropyl group, a hydroxy group, and a methyloxolan group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide typically involves multi-step organic synthesis. One common method includes the reaction of cyclopropyl ketone with a suitable hydroxylamine derivative to form the corresponding oxime. This oxime is then reduced to the amine, which is subsequently reacted with a butanoyl chloride derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of cyclopropyl ketone derivatives.

    Reduction: Formation of cyclopropyl amine derivatives.

    Substitution: Formation of substituted cyclopropyl compounds.

Scientific Research Applications

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide
  • 3-cyclopropyl-3-hydroxy-N-(2-methyloxolan-3-yl)butanamide
  • 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-2-yl)butanamide

Uniqueness

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the methyloxolan moiety contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(5-6-16-8-11)13-10(14)7-12(2,15)9-3-4-9/h9,15H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRKUHARORCQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)NC(=O)CC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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